N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
The synthesis of N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s electronic properties.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Mechanism of Action
The mechanism of action of N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The presence of chlorophenyl and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Known for its catalytic properties in organic reactions.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Widely used as an organocatalyst.
N-(3,5-Bis(trifluoromethyl)phenyl)-N’-phenylurea: Utilized in various chemical synthesis applications.
These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C20H11Cl2F3N4O |
---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H11Cl2F3N4O/c21-12-3-1-11(2-4-12)15-9-17(20(23,24)25)29-18(27-15)10-16(28-29)19(30)26-14-7-5-13(22)6-8-14/h1-10H,(H,26,30) |
InChI Key |
VRNZLTXKWVPKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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